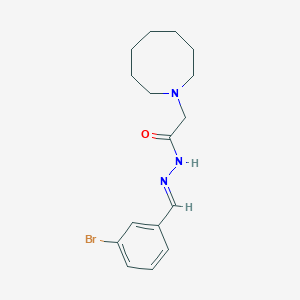
N-benzyl-2,2-dimethylbutanamide
Overview
Description
N-benzyl-2,2-dimethylbutanamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 205.146664230 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Reductive Benzylation and Methylation: N-benzyl-2,2-dimethylbutanamide derivatives have been synthesized using reductive benzylation and methylation processes. These methods demonstrate chemoselectivity and high yields in organic synthesis (Drabina et al., 2008).
Applications in Drug Development
- Anticonvulsant Properties: Certain derivatives of this compound have shown potent anticonvulsant activities. The structure-activity relationship of these compounds has been studied, revealing that electron-withdrawing groups at specific sites retain anticonvulsant activity (King et al., 2011).
- Selective CB(2) Agonists: this compound derivatives have been identified as selective CB(2) agonists with improved in vitro metabolic stability and oral bioavailability. These compounds show potential in treating post-surgical pain (Sellitto et al., 2010).
Applications in Agriculture
- Herbicidal Activity: Optically active N-benzylbutanamides, including this compound derivatives, have been studied for their herbicidal activity against various plant species. The structure and activity relationship of these compounds highlight their potential as herbicides (Osamu et al., 2010).
Applications in Material Science
- Solid Phase Synthesis: this compound based systems have been developed for solid phase synthesis, demonstrating their utility in organic chemistry and material science (Davies et al., 2008).
Applications in Environmental Chemistry
- Corrosion Inhibition: Benzothiazole derivatives, including those containing this compound, have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These studies highlight the potential use of these compounds in protecting metals from corrosion (Hu et al., 2016).
Properties
IUPAC Name |
N-benzyl-2,2-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-13(2,3)12(15)14-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUJVAWXVMXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5610648.png)
![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5610655.png)

![2-(4-biphenylyloxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5610677.png)

![5-[(2-pyrimidinylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5610694.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5610700.png)
![2-butenal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5610716.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-phenylpropanamide](/img/structure/B5610724.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B5610740.png)
![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)

